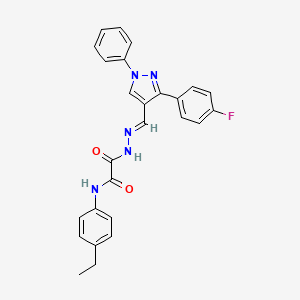
2,3-Dibromo-3-phenylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-3-phenylpropanenitrile is an organic compound with the molecular formula C9H7Br2N. It is a derivative of propanenitrile, where two bromine atoms and a phenyl group are attached to the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-phenylpropanenitrile typically involves the bromination of 3-phenylpropanenitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with precise control over reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form 3-phenylpropanenitrile by using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: Oxidation can lead to the formation of 2,3-dibromo-3-phenylpropanoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are common reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Products like 3-phenylpropanenitrile derivatives.
Reduction: 3-phenylpropanenitrile.
Oxidation: 2,3-dibromo-3-phenylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-3-phenylpropanenitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects. The exact molecular pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dibromo-3-phenylpropanoic acid
- 2,3-Dibromo-3-phenylpropane
- 3-Phenylpropanenitrile
Uniqueness
2,3-Dibromo-3-phenylpropanenitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C9H7Br2N |
|---|---|
Molekulargewicht |
288.97 g/mol |
IUPAC-Name |
2,3-dibromo-3-phenylpropanenitrile |
InChI |
InChI=1S/C9H7Br2N/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5,8-9H |
InChI-Schlüssel |
LBRFOFQHSRWMEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C#N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



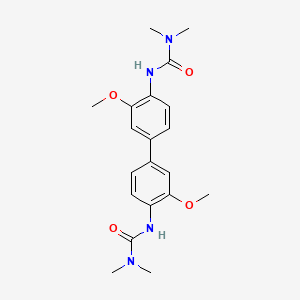
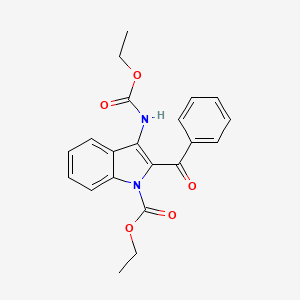

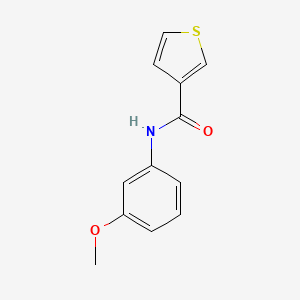
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)
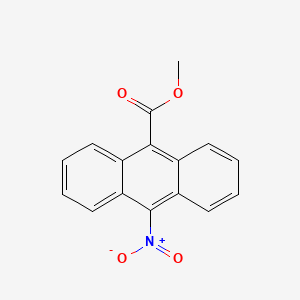
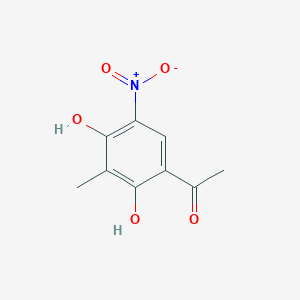
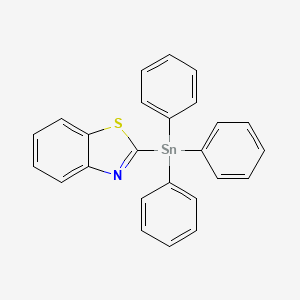
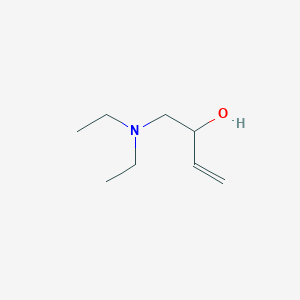
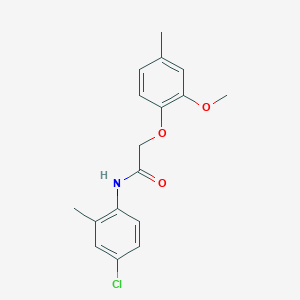
![(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11946056.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)
